
N-(3-Methoxyphenyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxyphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a methoxy group on the phenyl ring and an amine group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methoxyaniline with hydrazine and a suitable carbonyl compound. One common method is the cyclization of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(3-Methoxyphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring.
科学的研究の応用
N-(3-Methoxyphenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of N-(3-Methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
- N-(3-Methoxyphenyl)-1H-pyrazol-3-amine
- N-(4-Methoxyphenyl)-1H-pyrazol-4-amine
- N-(3-Methoxyphenyl)-1H-pyrazol-5-amine
Uniqueness
N-(3-Methoxyphenyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the methoxy group on the phenyl ring and the amine group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3O/c1-14-10-4-2-3-8(5-10)13-9-6-11-12-7-9/h2-7,13H,1H3,(H,11,12) |
InChIキー |
VHCFXPDUIMJDBH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


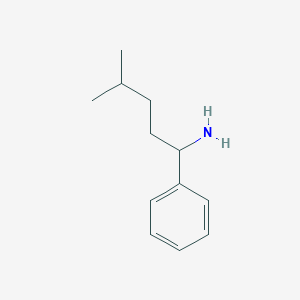
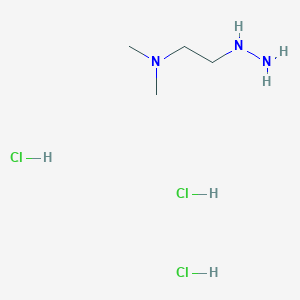


![2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol](/img/structure/B13252038.png)

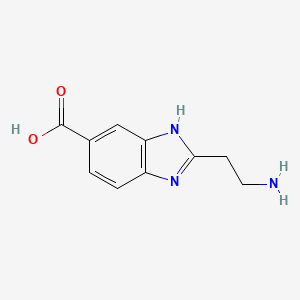
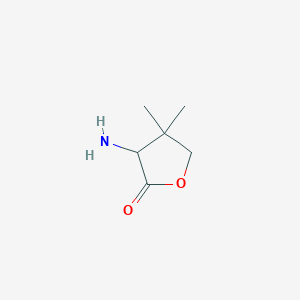
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13252073.png)

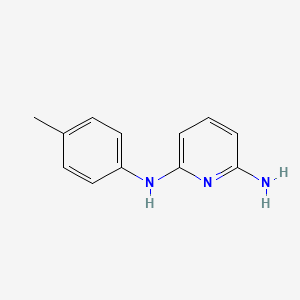
amine](/img/structure/B13252088.png)
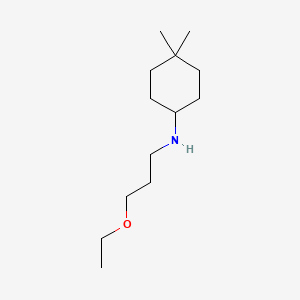
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13252103.png)
